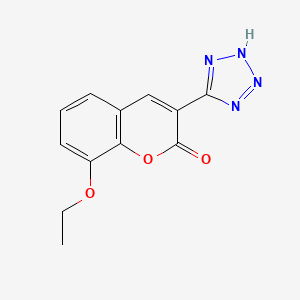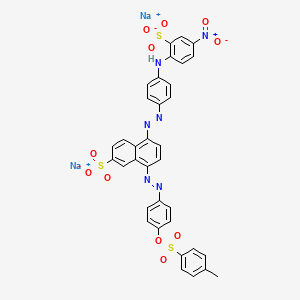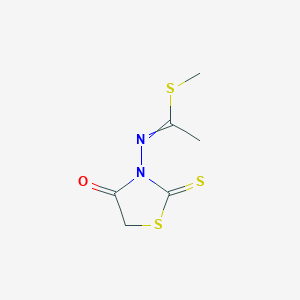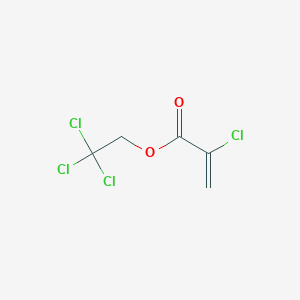
2,2,2-Trichloroethyl 2-chloroprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl 2-chloroprop-2-enoate is an organic compound that features a trichloroethyl group attached to a chloropropenoate moiety. This compound is known for its versatility in organic synthesis, particularly in the protection and deprotection of functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 2-chloroprop-2-enoate typically involves the reaction of 2,2,2-trichloroethanol with 2-chloroprop-2-enoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures high yield and purity of the final product. The reaction mixture is then purified using distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl 2-chloroprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,2,2-trichloroethanol and 2-chloroprop-2-enoic acid.
Reduction: The compound can be reduced to form 2,2,2-trichloroethyl propanoate.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Dehydrating Agents: Thionyl chloride, phosphorus trichloride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
- 2,2,2-Trichloroethanol
- 2-Chloroprop-2-enoic acid
- 2,2,2-Trichloroethyl propanoate
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl 2-chloroprop-2-enoate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
- Organic Synthesis : Used as a protecting group for hydroxyl and amino groups in complex organic molecules.
- Analytical Chemistry : Employed as a derivatizing agent in gas chromatography and mass spectrometry for the analysis of various compounds.
- Pharmaceutical Research : Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
- Material Science : Involved in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl 2-chloroprop-2-enoate involves its ability to form stable intermediates during chemical reactions. The trichloroethyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which stabilize the transition state and lower the activation energy of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trichloroethanol
- 2,2,2-Trichloroethyl chloroformate
- 2,2,2-Trichloroethyl acetate
Uniqueness
2,2,2-Trichloroethyl 2-chloroprop-2-enoate is unique due to its dual functionality, combining the reactivity of both the trichloroethyl and chloropropenoate groups. This makes it a valuable reagent in organic synthesis, offering multiple pathways for chemical transformations.
Eigenschaften
CAS-Nummer |
74359-18-5 |
|---|---|
Molekularformel |
C5H4Cl4O2 |
Molekulargewicht |
237.9 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C5H4Cl4O2/c1-3(6)4(10)11-2-5(7,8)9/h1-2H2 |
InChI-Schlüssel |
GGQBWJFAQCTDGR-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)OCC(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


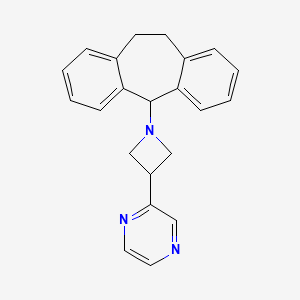
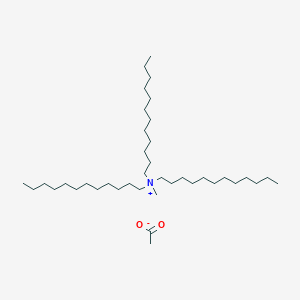
![6-Bromo-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14448710.png)
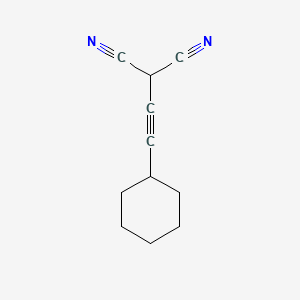

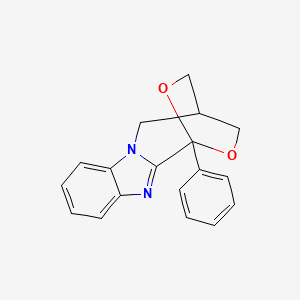
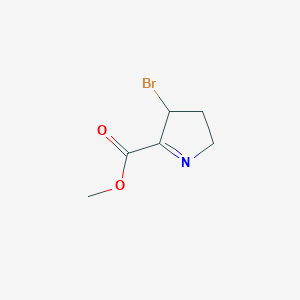
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)
